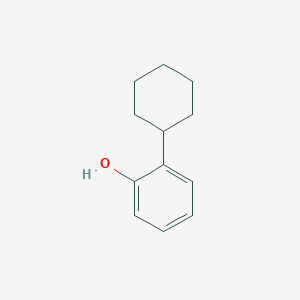

2-Cyclohexylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPPTGLVPEMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059487 | |

| Record name | Phenol, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Cyclohexylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-42-6, 26570-85-4 | |

| Record name | 2-Cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026570854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CYCLOHEXYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR1PB30LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Cyclohexylphenol. The information is intended to support research, development, and application activities within the chemical and pharmaceutical sciences.

Chemical Structure and Identification

This compound is an organic compound featuring a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position.[1] This structure, with its combination of a hydrophilic hydroxyl group and a bulky, non-polar cyclohexyl group, imparts unique chemical and physical properties to the molecule.[1][2]

Key Structural Identifiers:

-

IUPAC Name : this compound[3]

-

CAS Number : 119-42-6[3]

-

Synonyms : o-Cyclohexylphenol, 2-Hydroxyphenylcyclohexane, Phenol, 2-cyclohexyl-[1][4]

-

Molecular Formula : C₁₂H₁₆O[3]

-

SMILES : OC1=C(C2CCCCC2)C=CC=C1[1]

-

InChI : InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2[1][5]

References

- 1. CAS 119-42-6: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. o-Cyclohexylphenol | C12H16O | CID 8396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Phenol, 2-cyclohexyl- (CAS 119-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to 2-Cyclohexylphenol (CAS: 119-42-6) for Researchers and Drug Development Professionals

Introduction

2-Cyclohexylphenol (CAS Number 119-42-6) is an aromatic organic compound characterized by a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position.[1] This molecule, also known by synonyms such as o-Cyclohexylphenol and 2-Hydroxyphenylcyclohexane, serves as a significant building block in various chemical syntheses.[1][2] Its unique combination of a hydrophilic hydroxyl group and a bulky, non-polar cyclohexyl group imparts distinct physical and chemical properties, making it a valuable intermediate in the production of dyes, resins, and polymers.[3][4] For researchers in drug development and pharmacology, this compound is of particular interest as a reagent in the synthesis of targeted therapeutics and as a foundational structure in the study of critical biological systems.[5][6]

Chemical and Physical Properties

This compound typically appears as a white to light yellow crystalline solid or powder at room temperature.[1][7] It exhibits limited solubility in water but is readily soluble in many organic solvents, a characteristic driven by its predominantly hydrophobic structure.[1]

Table 1: General Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 119-42-6 | [1][5][7][8] |

| Molecular Formula | C₁₂H₁₆O | [1][7][9] |

| Molecular Weight | 176.26 g/mol | [1][2][7] |

| Synonyms | o-Cyclohexylphenol, Phenol, 2-cyclohexyl-, 2-Hydroxyphenylcyclohexane | [1][5] |

| InChI Key | MVRPPTGLVPEMPI-UHFFFAOYSA-N |[1][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | 56 (133) | °C (°F) | [5][7] |

| Boiling Point | 284 (543) | °C (°F) | [7] |

| Density (estimate) | 0.9452 | g/cm³ | [5] |

| Flash Point | 134 | °C | [5] |

| Water Solubility | 83.33 (at 25 °C) | mg/L | [5] |

| logP (Octanol/Water) | 3.440 (Calculated) | [9] |

| pKa | 10.41 ± 0.30 (Predicted) | |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra depend on the acquisition conditions, the expected features can be summarized based on its molecular structure.

Table 3: Summary of Expected Spectroscopic Features

| Technique | Feature | Expected Region / Characteristics | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H stretch (phenolic) | Broad, 3300-3600 cm⁻¹ | [10] |

| C-O stretch | Strong, ~1050 cm⁻¹ | [10] | |

| Aromatic C=C stretch | 1500 and 1600 cm⁻¹ | [10] | |

| ¹H NMR | Aromatic protons (Ar-H) | 7-8 ppm | [10] |

| Phenolic proton (-OH) | Broad, 3-8 ppm | [10] | |

| Cyclohexyl protons (-CH-, -CH₂) | 1-4 ppm | [11] | |

| ¹³C NMR | Aromatic C-OH | 150-160 ppm | [12] |

| Other Aromatic Carbons | 115-140 ppm | [12] | |

| Cyclohexyl Carbons | 25-45 ppm | [12] |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 176 |[11] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as cyclohexene (B86901) or cyclohexanol.[13][14] This electrophilic aromatic substitution reaction is catalyzed by an acid.[15]

While traditional methods employ homogeneous catalysts like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), these are often hazardous and environmentally challenging.[13] Modern, greener approaches utilize solid acid catalysts, including modified zeolites and heteropolyacids supported on metal oxides, which offer improved selectivity and reusability.[4][13][15]

Experimental Protocol: Solid Acid-Catalyzed Synthesis of this compound

This protocol is a representative example based on the alkylation of phenol with cyclohexene using a supported heteropolyacid catalyst.

Materials:

-

Phenol

-

Cyclohexene

-

Solid acid catalyst (e.g., 12-tungstophosphoric acid on hydrous zirconia)

-

Solvent (if necessary)

-

Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a hot plate

-

Temperature controller

-

Equipment for product analysis (Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

Reaction Setup: In a round-bottom flask, charge phenol and the solid acid catalyst. The typical molar ratio of phenol to cyclohexene is kept high (e.g., 10:1) to minimize polyalkylation.[15]

-

Initiation: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-150°C).

-

Addition of Alkylating Agent: Slowly add cyclohexene to the reaction mixture.

-

Reaction: Maintain the temperature and stirring for a set period (e.g., 1-6 hours), monitoring the reaction progress via techniques like TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.

-

Purification: The resulting liquid is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate this compound.

-

Analysis: The purity and identity of the final product are confirmed using GC-MS and NMR spectroscopy.[15]

References

- 1. CAS 119-42-6: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 119-42-6 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 119-42-6 [chemicalbook.com]

- 7. 119-42-6 this compound AKSci 5592AL [aksci.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Phenol, 2-cyclohexyl- (CAS 119-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. o-Cyclohexylphenol | C12H16O | CID 8396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(119-42-6) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. jk-sci.com [jk-sci.com]

Spectroscopic Profile of 2-Cyclohexylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylphenol (CAS No. 119-42-6), a key intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.20 - 1.55 | m | 6H | Cyclohexyl -CH₂ (3 groups) |

| 1.70 - 1.90 | m | 4H | Cyclohexyl -CH₂ (2 groups) |

| 3.15 - 3.40 | m | 1H | Cyclohexyl -CH |

| 4.80 - 5.20 | br s | 1H | Phenolic -OH |

| 6.75 - 7.25 | m | 4H | Aromatic -CH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 26.1 | Cyclohexyl C4 |

| 27.0 | Cyclohexyl C3, C5 |

| 32.1 | Cyclohexyl C2, C6 |

| 37.9 | Cyclohexyl C1 |

| 115.5 | Aromatic C6 |

| 121.2 | Aromatic C4 |

| 126.8 | Aromatic C5 |

| 127.1 | Aromatic C3 |

| 135.9 | Aromatic C2 |

| 152.4 | Aromatic C1 (-OH) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2930, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| 1600, 1490, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1230 | Strong | C-O stretch (phenolic) |

| 750 | Strong | Ortho-disubstituted benzene (B151609) C-H bend |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 40 | [M - C₃H₇]⁺ |

| 107 | 60 | [M - C₅H₉]⁺ |

| 94 | 80 | [C₆H₅OH]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence was used.

-

The spectral width was set to 12 ppm.

-

A 30-degree pulse was applied with a relaxation delay of 1 second.

-

16 scans were accumulated to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence was utilized.

-

The spectral width was set to 220 ppm.

-

A 30-degree pulse was applied with a relaxation delay of 2 seconds.

-

1024 scans were accumulated.

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS (for ¹H) or the solvent peak of CDCl₃ (for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet.

-

Acquisition:

-

The KBr pellet was placed in the sample holder of the spectrometer.

-

The spectrum was recorded in the range of 4000 to 400 cm⁻¹.

-

32 scans were co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of a pure KBr pellet was subtracted from the sample spectrum. The resulting spectrum was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

-

Sample Introduction: A dilute solution of this compound in dichloromethane (B109758) was injected into the GC.

-

GC Column: A 30 m x 0.25 mm DB-5ms capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at an electron energy of 70 eV.

-

Mass Range: The mass-to-charge ratio (m/z) was scanned from 40 to 400 amu.

-

Ion Source Temperature: 230°C.

-

-

Data Processing: The mass spectrum corresponding to the GC peak of this compound was extracted and analyzed for the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility of 2-Cyclohexylphenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-cyclohexylphenol, a key intermediate in various chemical syntheses. Due to its molecular structure, featuring both a polar hydroxyl group and a non-polar cyclohexyl ring, its solubility behavior is of significant interest in process development, formulation science, and analytical chemistry. This document outlines standard methodologies for determining its solubility and provides a framework for recording and visualizing this critical physicochemical property.

Quantitative Solubility Data

To address this data gap, this guide provides a standardized template for researchers to systematically record their experimentally determined solubility data. The following table is designed for easy comparison of solubility across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., n-Hexane | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following is a detailed methodology based on the widely accepted "shake-flask" method for determining the solubility of a solid compound in a solvent.[3] This protocol can be adapted for various organic solvents and temperatures.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, n-hexane)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Analytical Methods for Concentration Determination

The concentration of this compound in the diluted saturated solution can be determined using various analytical techniques.

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method with an appropriate column (e.g., C18) and mobile phase.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Determine the concentration of this compound in the sample from its peak area using the calibration curve.

-

Data Analysis and Calculation

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL): Solubility = (Concentration from analysis [g/mL] × Dilution factor × 100)

-

Solubility (mol/L): Solubility = (Solubility [g/L]) / (Molar mass of this compound [g/mol]) (Molar mass of this compound = 176.25 g/mol )[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational framework for researchers to systematically investigate and document the solubility of this compound in various organic solvents. The generation of such data is crucial for advancing its application in diverse scientific and industrial fields.

References

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylphenol from Phenol and Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis primarily involves the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901), a reaction catalyzed by various acidic materials. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents a comparative analysis of different catalytic systems to guide researchers in optimizing this important transformation.

Reaction Mechanism and Pathways

The synthesis of this compound from phenol and cyclohexene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the protonation of cyclohexene by an acid catalyst to form a cyclohexyl cation, which then acts as the electrophile. This cation can then attack the electron-rich phenol ring at either the ortho or para position relative to the hydroxyl group.

The reaction can proceed through two main pathways:

-

Direct C-Alkylation: The cyclohexyl cation directly attacks the phenol ring, forming this compound and 4-cyclohexylphenol.

-

O-Alkylation followed by Rearrangement: The cyclohexyl cation first attacks the oxygen atom of the hydroxyl group to form cyclohexyl phenyl ether. This ether can then undergo an intramolecular rearrangement (Fries rearrangement) to yield the C-alkylated products. The rearrangement is also acid-catalyzed.

The relative prevalence of these pathways and the resulting ortho/para selectivity are highly dependent on the choice of catalyst and reaction conditions.

Caption: Reaction pathways for the synthesis of cyclohexylphenols.

Experimental Protocols

The following protocols are based on methodologies reported in the literature, particularly for solid acid catalysts which offer advantages in terms of reusability and reduced environmental impact.

Catalyst Preparation (Example: 30% TPA/ZrO₂)

A commonly used solid acid catalyst is 12-tungstophosphoric acid (TPA) supported on hydrous zirconia (ZrO₂).

Materials:

-

12-tungstophosphoric acid (H₃PW₁₂O₄₀)

-

Hydrous zirconia (ZrO₂)

-

Distilled water

Procedure:

-

Prepare a solution of 12-tungstophosphoric acid in distilled water.

-

Impregnate the hydrous zirconia support with the TPA solution. The amount of TPA should be calculated to achieve a 30% loading by weight.

-

Dry the impregnated support at 100-120 °C for 12 hours.

-

Calcine the dried material at a specified temperature (e.g., 300 °C) for 3-4 hours to activate the catalyst.

Synthesis of this compound

Materials:

-

Phenol

-

Cyclohexene

-

30% TPA/ZrO₂ catalyst

-

Solvent (e.g., 1,2-dichloroethane, or solvent-free)

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.

-

Charge the flask with phenol and the 30% TPA/ZrO₂ catalyst. A typical mole ratio of phenol to cyclohexene is 10:1 to minimize the formation of di-substituted products. The catalyst loading can be in the range of 0.15 to 0.25 g per 10 mmol of cyclohexene.

-

Heat the mixture to the desired reaction temperature (e.g., 80 °C) with stirring.

-

Slowly add cyclohexene to the reaction mixture over a period of time.

-

Maintain the reaction at the set temperature for a specified duration (e.g., 6 hours).

-

Monitor the progress of the reaction by taking aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reactivated for reuse.

-

The liquid product mixture can be purified by distillation under reduced pressure to isolate this compound.

Caption: General experimental workflow for cyclohexylphenol synthesis.

Data Presentation: Catalyst Performance and Reaction Conditions

The choice of catalyst and reaction parameters significantly influences the conversion of cyclohexene and the selectivity towards this compound. The following tables summarize quantitative data from various studies.

Table 1: Influence of Catalyst on Phenol Cyclohexylation

| Catalyst | Phenol:Cyclohexene Molar Ratio | Temperature (°C) | Time (h) | Cyclohexene Conversion (%) | This compound Selectivity (%) | 4-Cyclohexylphenol Selectivity (%) | Reference |

| 30% TPA/ZrO₂ | 10:1 | 80 | 6 | 100 | 69 | 31 | |

| Amberlyst 15 | 1:1 | 85 | - | - | ~67 (o/p ratio ~2) | ~33 | [1] |

| CH₃SO₃H | 1:1 | 85 | - | - | ~75-83 (o/p ratio 3-5) | ~17-25 | [1] |

| AlCl₃ | 1:1 | 15 | - | - | ~84 (o/p ratio ~5.3) | ~16 | [1] |

Table 2: Effect of Reaction Parameters using 30% TPA/ZrO₂ Catalyst

| Phenol:Cyclohexene Molar Ratio | Catalyst Amount (g) | Temperature (°C) | Time (h) | Cyclohexene Conversion (%) | This compound Selectivity (%) | 4-Cyclohexylphenol Selectivity (%) |

| 10:1 | 0.15 | 80 | 6 | 78 | 68 | 32 |

| 10:1 | 0.25 | 80 | 6 | 100 | 69 | 31 |

| 10:1 | 0.50 | 80 | 6 | 100 | 68 | 32 |

| 5:1 | 0.25 | 80 | 6 | 100 | 65 | 30 (plus di-substituted products) |

| 10:1 | 0.25 | 60 | 6 | < 10 | - | - |

| 10:1 | 0.25 | 80 | 1 | ~85 | 70 | 30 |

| 10:1 | 0.25 | 80 | 4 | ~95 | 69 | 31 |

Conclusion

The synthesis of this compound from phenol and cyclohexene is a well-established yet highly adaptable process. The selection of an appropriate acid catalyst is crucial for achieving high conversion and, more importantly, for directing the selectivity towards the desired ortho-isomer. Solid acid catalysts, such as 12-tungstophosphoric acid supported on zirconia, offer a promising and environmentally benign alternative to traditional homogeneous catalysts, demonstrating high activity and selectivity for this compound. By carefully controlling reaction parameters such as temperature, reactant molar ratio, and catalyst loading, researchers can optimize the synthesis to achieve high yields of the target compound. This guide provides the foundational knowledge and practical protocols to enable further research and development in this area.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation for 2-Cyclohexylphenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation reaction for the targeted synthesis of 2-Cyclohexylphenol, a valuable intermediate in the pharmaceutical and chemical industries. This document details the core principles, compares catalytic systems, presents experimental data, and offers a detailed procedural outline for its synthesis.

Introduction to the Friedel-Crafts Cyclohexylation of Phenol (B47542)

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901). This electrophilic aromatic substitution reaction is catalyzed by a variety of acids. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of both this compound and 4-Cyclohexylphenol. Achieving high selectivity for the ortho-isomer is a significant challenge and is influenced by the choice of catalyst and reaction conditions.

The general reaction is as follows:

Catalytic Systems and Their Impact on Ortho-Selectivity

The choice of catalyst is paramount in directing the alkylation towards the desired this compound isomer. Both homogeneous and heterogeneous catalysts have been extensively studied.

Homogeneous Catalysts

Traditional Brønsted acids (e.g., H₂SO₄, H₃PO₄) and Lewis acids (e.g., AlCl₃, BF₃) have been employed for this reaction. While effective in promoting alkylation, they often suffer from issues such as corrosiveness, difficulty in separation from the reaction mixture, and environmental concerns.

Heterogeneous Catalysts

Solid acid catalysts have emerged as a more sustainable alternative, offering advantages like ease of separation, reusability, and often, enhanced selectivity.

-

Zeolites: These microporous aluminosilicates offer shape-selective catalytic properties. The pore structure of zeolites can influence the product distribution by sterically hindering the formation of the bulkier para-isomer in favor of the ortho-isomer. Large-pore zeolites like H-Y and H-mordenite have shown high activity in phenol alkylation.[1] At lower temperatures, the formation of the ortho-product is generally favored.[2]

-

Heteropolyacids (HPAs): HPAs, such as 12-tungstophosphoric acid (TPA), are strong Brønsted acids that can be supported on various materials like hydrous zirconia. These catalysts have demonstrated high activity and selectivity for this compound under mild conditions.

Data Presentation: Comparative Analysis of Catalytic Performance

The following tables summarize quantitative data from various studies on the Friedel-Crafts alkylation of phenol with cyclohexene, highlighting the performance of different catalytic systems in the synthesis of this compound.

Table 1: Influence of Catalyst Type on Phenol Cyclohexylation

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | This compound Yield (%) | 4-Cyclohexylphenol Yield (%) | Reference |

| HY Zeolite | Cyclohexene | 200 | 88.6 | 66.5 | 55.3 | [2] |

| H-Y Zeolite | Cyclohexanol | 200 | ~85 | - | - | [1] |

| H-Mordenite | Cyclohexanol | 200 | ~85 | - | - | [1] |

| H-Beta Zeolite | Cyclohexanol | 200 | ~72 | - | - | [1] |

| Co2P/Beta Zeolite | Phenol (hydroalkylation) | - | 77 | 43 (CHP yield) | - | [3][4] |

| RANEY® Nickel + hierarchical Beta zeolite | Isopropyl alcohol | 150 | 64 | ~70 (selectivity to cyclohexylphenols) | - | [5] |

Table 2: Effect of Reaction Parameters using 30% TPA/ZrO₂ Catalyst

Reaction Conditions: Phenol to Cyclohexene Molar Ratio = 10:1, Temperature = 80°C

| Catalyst Amount (g) | Reaction Time (h) | Cyclohexene Conversion (%) | Selectivity for this compound (%) | Selectivity for 4-Cyclohexylphenol (%) |

| 0.15 | 6 | 78 | - | - |

| 0.25 | 1 | ~80 | ~70 | ~30 |

| 0.25 | 2 | ~90 | ~68 | ~32 |

| 0.25 | 4 | ~98 | ~65 | ~35 |

| 0.25 | 6 | 100 | 62 | 38 |

Table 3: Influence of Phenol to Cyclohexene Molar Ratio using 30% TPA/ZrO₂ Catalyst

Reaction Conditions: Catalyst Amount = 0.5 g, Reaction Time = 6 h, Temperature = 80°C

| Phenol:Cyclohexene Molar Ratio | Cyclohexene Conversion (%) | Selectivity for this compound (%) | Selectivity for 4-Cyclohexylphenol (%) | Selectivity for 2,4-Dicyclohexylphenol (%) |

| 10:1 | 100 | 62 | 38 | 0 |

| 5:1 | 95 | 58 | 35 | 7 |

| 2.5:1 | 88 | 52 | 30 | 18 |

| 1.66:1 | 82 | 45 | 25 | 30 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a representative procedure using a solid acid catalyst.

Materials and Equipment

-

Reagents: Phenol (analytical grade), Cyclohexene (analytical grade), Solid acid catalyst (e.g., 30% TPA/ZrO₂), Dichloromethane (B109758) (solvent for extraction), Anhydrous sodium sulfate (B86663) (drying agent).

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with hotplate, Thermometer, Separatory funnel, Rotary evaporator, Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol and the solid acid catalyst.

-

Reagent Addition: While stirring, add cyclohexene to the flask. The molar ratio of phenol to cyclohexene should be optimized based on the desired product distribution (a higher phenol ratio generally favors mono-alkylation).

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

-

Catalyst Removal: If a solid catalyst was used, filter the reaction mixture to remove the catalyst. The catalyst can be washed with a solvent (e.g., dichloromethane), dried, and stored for potential reuse.

-

Extraction: Transfer the filtrate to a separatory funnel. Add dichloromethane to extract the organic products. Wash the organic layer with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification and Analysis: The crude product can be purified by column chromatography or distillation under reduced pressure. The final product composition and purity should be confirmed by GC-MS analysis.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Friedel-Crafts alkylation of phenol with cyclohexene to form this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 5. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of 2-Cyclohexylphenol Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylphenol, a significant intermediate in the manufacturing of dyestuffs, disinfectants, and fungicides. The core of this guide focuses on the underlying reaction mechanisms, a comparative analysis of catalytic systems, and detailed experimental protocols.

Core Mechanism: Electrophilic Aromatic Substitution

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent, typically cyclohexene (B86901) or cyclohexanol, in the presence of an acid catalyst.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Step 1: Formation of the Electrophile The reaction is initiated by the formation of a cyclohexyl carbocation. When using cyclohexene, a proton from a Brønsted acid catalyst protonates the double bond. In the case of cyclohexanol, the acid catalyst protonates the hydroxyl group, which then leaves as a water molecule to form the carbocation.[4][5]

Step 2: Electrophilic Attack The electron-rich phenol ring then acts as a nucleophile, attacking the cyclohexyl carbocation. This attack is directed by the hydroxyl group, which is an activating, ortho-, para-directing substituent. The attack can occur at the ortho or para positions, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Step 3: Deprotonation and Aromatization A base (such as the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the carbon atom bearing the cyclohexyl group, restoring the aromaticity of the ring and yielding the final products: this compound (ortho-isomer) and 4-cyclohexylphenol (B75765) (para-isomer).[6]

O-Alkylation vs. C-Alkylation Phenol is a bidentate nucleophile, meaning the reaction can occur at the oxygen atom (O-alkylation) to form cyclohexyl phenyl ether (CPE) or at the aromatic ring (C-alkylation) to form cyclohexylphenols.[2][7] The formation of CPE is often kinetically favored, especially at lower temperatures.[2][5] However, CPE can undergo rearrangement to the more thermodynamically stable C-alkylated products under acidic conditions.[8] The strength of the acid sites plays a crucial role, with stronger acid sites favoring C-alkylation.[2]

Reaction Pathway Diagram

Caption: Friedel-Crafts alkylation of phenol with cyclohexene.

Catalytic Systems

A variety of acid catalysts have been employed for the cyclohexylation of phenol. The choice of catalyst significantly influences reaction efficiency, product selectivity, and environmental impact.

-

Homogeneous Catalysts : Traditional Brønsted acids like H₂SO₄ and H₃PO₄, and Lewis acids such as AlCl₃ and BF₃, are effective.[9] However, their use is associated with challenges including corrosiveness, difficulty in separation from the product mixture, and environmental pollution.[9]

-

Heterogeneous Solid Acid Catalysts : To overcome the limitations of homogeneous catalysts, various solid acids have been developed. These are generally non-corrosive, reusable, and easily separable.

-

Zeolites : Materials like H-Y, H-Beta, and ZSM-5 are widely used due to their defined pore structures and tunable acidity.[9][10][11]

-

Ion-Exchange Resins : Resins such as Amberlyst-15 have shown good catalytic activity.[5][8]

-

Supported Heteropolyacids (HPAs) : HPAs like 12-tungstophosphoric acid (TPA) and 12-tungstosilicic acid (TSA) supported on materials like hydrous zirconia or K-10 clay are highly active and selective.[2][12] These catalysts exhibit high acidity and thermal stability.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of cyclohexylphenols.

Table 1: Effect of Different Catalysts on Phenol Cyclohexylation

| Catalyst | Alkylating Agent | Temp (°C) | Phenol Conversion (%) | Selectivity 2-CHP (%) | Selectivity 4-CHP (%) | Selectivity Others (%) | Reference |

| 30% TPA/ZrO₂ | Cyclohexene | 80 | 95.2 | 84.4 | 15.6 | - | |

| Co₂P/Beta Zeolite | Phenol (Hydroalkylation) | 220 | 77 | 56 (Total CHP) | - | 44 | [1][13] |

| Amberlyst 15 | Cyclohexene | 85 | ~100 (at 4h) | ~65 | ~32 | ~3 (Di-substituted) | [8] |

| CH₃SO₃H | Cyclohexene | 85 | ~15 (at 4h) | ~75 | ~20 | ~5 (Di-substituted) | [8] |

| 20% DTP/K-10 Clay | Cyclohexene | 60 | 92 | 10 (C-alkylation) | - | 82 (CPE) | [2] |

TPA: 12-tungstophosphoric acid; DTP: Dodecatungstophosphoric acid; CHP: Cyclohexylphenol; CPE: Cyclohexyl Phenyl Ether.

Table 2: Effect of Reaction Temperature on Product Distribution (Catalyst: 30% TPA/ZrO₂)

| Temperature (°C) | Phenol Conversion (%) | Selectivity 2-CHP (%) | Selectivity 4-CHP (%) |

| Room Temp (30-40) | 0 | - | - |

| 80 | 95.2 | 84.4 | 15.6 |

Data extracted from. Conditions: Cyclohexene to Phenol mole ratio 1:10, 6h reaction time.

Table 3: Effect of Reactant Molar Ratio on Product Distribution (Catalyst: 30% TPA/ZrO₂)

| Cyclohexene:Phenol Mole Ratio | Phenol Conversion (%) | Selectivity 2-CHP (%) | Selectivity 4-CHP (%) | Selectivity o,p-DCHP (%) |

| 1:10 | 95.2 | 84.4 | 15.6 | 0 |

| 1:5 | 96.5 | 80.8 | 17.0 | 2.2 |

| 1:3.33 | 98.1 | 75.8 | 18.9 | 5.3 |

| 1:1.66 | 99.2 | 65.4 | 22.8 | 11.8 |

Data extracted from. Conditions: 80°C, 6h reaction time. o,p-DCHP: 2,4-dicyclohexylphenol.

Key Experimental Protocols

This section details a representative experimental procedure for the synthesis of this compound using a solid acid catalyst.

Synthesis of this compound using TPA/ZrO₂ Catalyst

Materials:

-

Phenol (A.R. grade)

-

Cyclohexene (A.R. grade)

-

30% (w/w) 12-tungstophosphoric acid (TPA) supported on hydrous zirconia (ZrO₂) catalyst

-

Solvent for analysis (e.g., 1,2-dichloroethane)

Apparatus:

-

50 mL round-bottom flask

-

Double-walled air condenser

-

Magnetic stirrer with heating plate

-

Guard tube (e.g., with calcium chloride)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

-

Catalyst Preparation: The 30% TPA/ZrO₂ catalyst is synthesized according to established methods.

-

Reaction Setup: A 50 mL round-bottom flask is charged with phenol and cyclohexene. A typical molar ratio is 10:1 (phenol:cyclohexene) to minimize polyalkylation.

-

Catalyst Addition: The desired amount of the TPA/ZrO₂ catalyst (e.g., 0.5 g) is added to the reactant mixture.

-

Reaction Conditions: The flask is equipped with a condenser and placed on a magnetic stirrer hot plate. The mixture is heated to 80°C with continuous stirring for a specified duration (e.g., 1-6 hours).

-

Reaction Monitoring & Workup: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

-

Product Analysis: After the reaction is complete, the mixture is cooled to room temperature. The catalyst is separated by filtration. The liquid product mixture is then analyzed by GC-MS to identify and quantify the products, including this compound, 4-cyclohexylphenol, and any di-substituted byproducts.

Experimental Workflow Diagram

Caption: A typical laboratory workflow for solid acid catalyzed synthesis.

References

- 1. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pnnl.gov [pnnl.gov]

- 5. ppor.az [ppor.az]

- 6. jk-sci.com [jk-sci.com]

- 7. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. iris.unive.it [iris.unive.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound for Research|High Purity [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Industrial Applications of 2-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylphenol is a valuable aromatic organic compound characterized by a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position. This unique structure, combining a hydrophilic hydroxyl group with a bulky, lipophilic cyclohexyl ring, imparts a range of chemical properties that make it a versatile intermediate in various industrial applications. This technical guide provides a comprehensive overview of the primary industrial uses of this compound, with a focus on its role in the synthesis of antioxidants, polymers, dyes, and as a key building block in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to support research and development in these fields.

Core Industrial Applications

The industrial utility of this compound is primarily centered on its function as a chemical intermediate. Its key applications include:

-

Antioxidant and Stabilizer Production: It serves as a precursor for more complex, sterically hindered phenols that are effective antioxidants and stabilizers for polymers, rubbers, and oils. A notable example is its derivative, 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol), which is utilized to prevent oxidative degradation in plastics and rubber formulations.[1]

-

Polymer and Resin Manufacturing: this compound is used in the synthesis of specialty polymers and resins where its structure can enhance thermal stability and durability.

-

Pharmaceutical and Agrochemical Synthesis: It is a crucial reagent in the synthesis of various active compounds. It has been identified as a key intermediate in the preparation of thyroid hormone receptor β-agonists and its structural motif is important for probing the endocannabinoid system.[2][3] Furthermore, it is a precursor for certain disinfectants and fungicides.[4][5]

-

Dye Intermediate: The compound is utilized in the synthesis of certain types of dyes, leveraging the reactivity of the phenol ring.[4][5][6]

Quantitative Data: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₁₆O | |

| Molecular Weight | 176.25 | g/mol |

| CAS Number | 119-42-6 | |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 56 | °C |

| Boiling Point | 284 | °C |

| Density | ~1.042 | g/cm³ |

| Flash Point | 134 | °C |

| Water Solubility | 83.33 (at 25 °C) | mg/L |

| logP (Octanol/Water Partition Coefficient) | 3.440 | |

| pKa | 10.41 ± 0.30 |

Data sourced from various chemical suppliers and databases.[2][7][8][9][10]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901) in the presence of an acid catalyst.[4][5]

Materials:

-

Phenol

-

Cyclohexene

-

Solid acid catalyst (e.g., 30% 12-tungstophosphoric acid on hydrous zirconia)

-

Solvent (if required, e.g., 1,2-dichloroethane)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol and cyclohexene in a 10:1 molar ratio.

-

Add the solid acid catalyst. A typical catalyst loading is 0.25 g for a reaction of this scale.

-

Heat the reaction mixture to 80°C with continuous stirring.

-

Maintain the reaction at this temperature for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid catalyst from the reaction mixture by filtration.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation.

-

Analyze the product purity and identify the isomers (o- and p-cyclohexylphenol) using GC-MS.[5]

Workflow for Synthesis of this compound:

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of this compound.[11][12][13][14]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

Reference antioxidant (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions for the reference antioxidant.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the DPPH solution.

-

Add 100 µL of the various concentrations of the this compound solution or the reference antioxidant to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Workflow for DPPH Antioxidant Assay:

Role in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry due to its combination of a phenolic hydroxyl group, capable of hydrogen bonding, and a non-polar cyclohexyl group that can engage in hydrophobic interactions within biological targets.

Intermediate for Thyroid Hormone Receptor β-Agonists

This compound is a documented reagent in the synthesis of selective thyroid hormone receptor beta (THR-β) agonists.[2][3] THR-β is a promising target for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The selectivity for the β-isoform over the α-isoform is crucial to avoid cardiac side effects. The cyclohexylphenol moiety can be a key component in achieving this selectivity by influencing the binding affinity and conformation of the final drug molecule within the ligand-binding domain of the receptor.

Hypothesized Signaling Pathway Interaction:

Pharmacophore for Cannabinoid Receptor Ligands

The cyclohexylphenol structure is a recognized pharmacophore in the study of the endocannabinoid system. Synthetic cannabinoids containing this moiety have been instrumental in the characterization of cannabinoid receptors (CB1 and CB2). The structure-activity relationships of these compounds have been extensively studied, revealing that the phenolic hydroxyl and the cyclohexyl ring are important for receptor binding and analgesic activity.[15][16] The cyclohexyl group, in particular, can be modified to modulate the affinity and efficacy of the ligand at the cannabinoid receptors.

Logical Relationship in Cannabinoid Ligand Design:

Conclusion

This compound is a commercially significant chemical intermediate with a diverse range of applications. Its unique structural features make it an ideal precursor for high-performance antioxidants and a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The detailed protocols and data presented in this guide are intended to facilitate further research and development into the applications of this valuable compound. As the demand for advanced materials and targeted therapeutics continues to grow, the importance of this compound in industrial chemistry is expected to increase.

References

- 1. CAS 4066-02-8: 2,2′-Methylenebis(4-methyl-6-cyclohexylphen… [cymitquimica.com]

- 2. This compound CAS#: 119-42-6 [m.chemicalbook.com]

- 3. This compound | 119-42-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 7. Phenol, 2-cyclohexyl- (CAS 119-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS 119-42-6: this compound | CymitQuimica [cymitquimica.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Effect Relationships of Novel Semi-Synthetic Cannabinoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyclohexylphenol: A Versatile Precursor for Novel Biocidal Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The persistent challenge of microbial resistance necessitates the development of new and effective biocidal agents. 2-Cyclohexylphenol, a substituted phenolic compound, has emerged as a promising precursor for the synthesis of a diverse range of biocides. Its unique chemical structure, featuring both a bulky cyclohexyl group and a reactive hydroxyl group on a benzene (B151609) ring, provides a versatile scaffold for the development of novel antimicrobial compounds with potentially enhanced efficacy and unique mechanisms of action. This technical guide explores the synthesis of biocidal derivatives from this compound, their antimicrobial activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers and professionals in the field of drug development.

Synthesis of Biocidal Derivatives from this compound

The chemical structure of this compound allows for various synthetic modifications to generate derivatives with potent biocidal properties. A key strategy involves the introduction of functional groups that enhance antimicrobial activity, such as halogens.

One notable derivative is 2-cyclohexyl-4-chlorophenol . This compound can be synthesized through the alkylation of p-chlorophenol with cyclohexanol (B46403) in the presence of a perchloric acid catalyst.[1] This reaction provides a direct pathway to a halogenated derivative of this compound, a class of compounds known for their biocidal efficacy.

Experimental Protocol: Synthesis of 2-Cyclohexyl-4-chlorophenol[1]

Materials:

-

p-Chlorophenol

-

Cyclohexanol

-

Perchloric acid (as catalyst)

Procedure:

-

A mixture of p-chlorophenol and cyclohexanol is prepared.

-

Perchloric acid is added as a catalyst.

-

The reaction mixture is stirred at a controlled temperature for a specified duration.

-

The product, 2-cyclohexyl-4-chlorophenol, is then isolated and purified.

Optimization: The yield of 2-cyclohexyl-4-chlorophenol is influenced by several factors, including reaction temperature, molar ratio of reactants, reaction time, and the amount of catalyst used.[1] Optimization of these parameters is crucial for maximizing the product yield.

Below is a workflow diagram illustrating the synthesis of 2-cyclohexyl-4-chlorophenol.

Caption: Synthesis workflow for 2-cyclohexyl-4-chlorophenol.

Antimicrobial Efficacy of this compound Derivatives

While specific quantitative data for a wide range of this compound-derived biocides is an active area of research, the general principles of phenolic biocides and the known activity of related compounds provide a strong indication of their potential efficacy. Halogenated phenols, in particular, are known to exhibit significant antimicrobial properties.

For context, the table below summarizes the antifungal activity of 2-allylphenol (B1664045) and its derivative, 2-(2-hydroxypropyl) phenol (B47542), against several plant pathogens. This data on a related substituted phenol highlights the potential for significant antimicrobial efficacy in this compound derivatives.

| Compound | R. cerealis (EC₅₀ µg/ml) | P. aphanidermatum (EC₅₀ µg/ml) | V. mali (EC₅₀ µg/ml) | B. cinerea (EC₅₀ µg/ml) |

| 2-Allylphenol | 8.2 | 48.8 | 15.5 | 20.1 |

| 2-(2-hydroxypropyl) phenol | 1.0 | 23.5 | 10.5 | 15.8 |

| Data sourced from a study on 2-allylphenol derivatives.[2] |

Mechanism of Action

The biocidal activity of phenolic compounds, including derivatives of this compound, is generally attributed to their ability to disrupt the microbial cell membrane and interfere with essential cellular functions. The lipophilic nature of the cyclohexyl group facilitates the partitioning of the molecule into the lipid-rich cell membrane of microorganisms.

The primary mechanisms of action for phenolic biocides are believed to include:

-

Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. This disruption allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

-

Enzyme Inhibition: The hydroxyl group of the phenol can interact with and denature essential cellular proteins, including enzymes involved in critical metabolic pathways. This inhibition of enzymatic activity disrupts cellular function and contributes to the biocidal effect.

-

Disruption of Proton Motive Force: By increasing the permeability of the cell membrane to protons, phenolic compounds can dissipate the proton motive force across the membrane, which is essential for ATP synthesis and other vital cellular processes.

The diagram below illustrates the proposed general mechanism of action for phenolic biocides at the microbial cell membrane.

Caption: Proposed mechanism of action for phenolic biocides.

Future Directions and Applications

This compound and its derivatives represent a promising area for the discovery of new biocidal agents. Further research is warranted to:

-

Synthesize and characterize a broader range of this compound derivatives with diverse functional groups.

-

Conduct comprehensive antimicrobial screening to determine the MIC and MBC values against a wide spectrum of clinically and industrially relevant microorganisms.

-

Elucidate the specific mechanisms of action of these novel compounds to understand their molecular targets and potential for resistance development.

-

Evaluate the toxicological profiles of promising candidates to ensure their safety for various applications.

Potential applications for biocides derived from this compound include:

-

Disinfectants and Antiseptics: Formulations for surface disinfection in healthcare settings and for topical antiseptic use.

-

Material Preservation: Incorporation into materials such as wood, paints, and plastics to prevent microbial degradation.[3]

-

Agricultural Fungicides: Development of new agents to protect crops from fungal pathogens.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of environmentally-benign wood preservatives based on the combination of organic biocides with antioxidants and metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of 2-Cyclohexylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Cyclohexylphenol represent a class of sterically hindered phenolic compounds with significant potential as antioxidants. Their unique structural features, characterized by a bulky cyclohexyl group ortho to the phenolic hydroxyl, play a crucial role in their ability to scavenge free radicals and mitigate oxidative stress. This technical guide provides a comprehensive overview of the synthesis, antioxidant activity, and underlying mechanisms of action of these derivatives. Detailed experimental protocols for their synthesis and for the evaluation of their antioxidant capacity via common assays are presented. Furthermore, quantitative data from antioxidant assays are summarized, and key structure-activity relationships are discussed. Visualizations of experimental workflows and mechanistic pathways are provided to facilitate a deeper understanding of this promising class of antioxidant agents.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Phenolic compounds are a well-established class of antioxidants that can donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby interrupting oxidative chain reactions.[1]

Sterically hindered phenols, such as those bearing bulky substituents like tert-butyl or cyclohexyl groups adjacent to the hydroxyl group, often exhibit enhanced antioxidant efficacy.[2] The steric hindrance provided by these groups can increase the stability of the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions.[1] this compound derivatives are a noteworthy subclass of these hindered phenols, and understanding their antioxidant properties is of significant interest for the development of novel therapeutic and stabilizing agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the Friedel-Crafts alkylation of a parent phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) in the presence of an acid catalyst.

General Synthesis Protocol: Alkylation of p-Cresol (B1678582) with Cyclohexene

A representative synthetic protocol for the preparation of 2-cyclohexyl-4-methylphenol (B72701) is as follows:

Materials:

-

p-Cresol

-

Cyclohexene

-

Acid catalyst (e.g., Montmorillonite K-10 clay, sulfuric acid)

-

Solvent (e.g., Toluene, Heptane)

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of p-cresol and a solvent is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The acid catalyst is added to the mixture.

-

Cyclohexene is added dropwise to the stirred mixture at a controlled temperature.

-

The reaction mixture is then heated to reflux for a specified period (e.g., 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The filtrate is washed with a dilute sodium hydroxide solution to remove unreacted phenol, followed by a wash with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2-cyclohexyl-4-methylphenol.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, can be optimized to improve the yield and selectivity of the desired product.

A specific example is the synthesis of the antioxidant 2,2'-methylenebis(6-cyclohexyl-4-methylphenol), also known as Antioxidant ZKF. In this multi-step process, 2-cyclohexyl-p-cresol is first synthesized and then undergoes a condensation reaction with a formaldehyde (B43269) source, such as an aqueous formaldehyde solution, in the presence of an acid catalyst and water as the solvent.[3] This method is highlighted as a cleaner production process by avoiding organic solvents and utilizing a cheaper formaldehyde source.[3]

Evaluation of Antioxidant Activity

The antioxidant activity of this compound derivatives is typically assessed using various in vitro assays that measure the compound's ability to scavenge synthetic free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution with an absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695), and stored in the dark.

-

Sample Preparation: The this compound derivative is dissolved in the same solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in the solution's color intensity, which is measured spectrophotometrically at approximately 734 nm.

Experimental Protocol:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent to prepare a stock solution and subsequent dilutions.

-

Reaction: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution. A control with the solvent is also prepared.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of radical scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Quantitative Antioxidant Activity Data

For context, the IC50 values of well-known antioxidants in the DPPH and ABTS assays are provided below. It is anticipated that effective this compound derivatives would exhibit IC50 values in a competitive range.

Table 1: Representative IC50 Values of Standard Antioxidants

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Ascorbic Acid | ~20-50 | ~10-30 |

| Trolox | ~40-60 | ~5-15 |

| Gallic Acid | ~5-15 | ~2-10 |

| BHT | ~100-200 | ~30-60 |

Note: These values are approximate and can vary depending on the specific experimental conditions.

The antioxidant 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol) (Antioxidant ZKF) is noted for its excellent resistance to thermal-oxidative aging and is used as a stabilizer in plastics and rubber, indicating its potent antioxidant capabilities in these matrices. [4]

Mechanism of Antioxidant Action

The antioxidant activity of this compound derivatives, like other phenolic compounds, is primarily attributed to their ability to donate the hydrogen atom from their phenolic hydroxyl group to a free radical. This process can occur through several mechanisms:

-